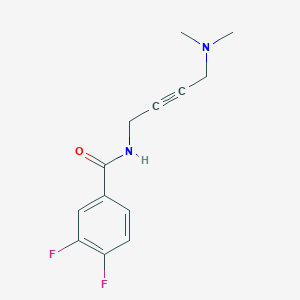

N-(4-(dimethylamino)but-2-yn-1-yl)-3,4-difluorobenzamide

Description

N-(4-(dimethylamino)but-2-yn-1-yl)-3,4-difluorobenzamide is a synthetic benzamide derivative characterized by a 3,4-difluorobenzamide core linked to a dimethylamino-substituted alkyne chain. The compound’s structure features:

- 3,4-difluorobenzamide moiety: Electron-withdrawing fluorine atoms at the 3- and 4-positions enhance electrophilicity and influence receptor binding.

- But-2-yn-1-yl linker: A rigid alkyne spacer that may confer conformational stability.

Properties

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2O/c1-17(2)8-4-3-7-16-13(18)10-5-6-11(14)12(15)9-10/h5-6,9H,7-8H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJVKQJPUWDLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNC(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-3,4-difluorobenzamide typically involves the following steps:

Formation of the But-2-yn-1-yl Intermediate: The initial step involves the preparation of the but-2-yn-1-yl intermediate through a reaction between an appropriate alkyne and a dimethylamine source under basic conditions.

Coupling with Difluorobenzamide: The but-2-yn-1-yl intermediate is then coupled with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)but-2-yn-1-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the difluorobenzamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(dimethylamino)but-2-yn-1-yl)-3,4-difluorobenzamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic and optical properties.

Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Inferred Properties

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The 3,4-difluoro substitution on the benzamide ring (target compound) contrasts with 2,6-difluoro (flufenoxuron) . This positional difference may alter π-π stacking or dipole interactions in target binding. Trifluoromethyl and chloro groups (flufenoxuron, flucycloxuron) enhance lipophilicity and metabolic stability but reduce solubility compared to dimethylamino groups .

- In contrast, enamide linkers () or phenoxy groups () offer conformational flexibility, which may accommodate diverse binding pockets .

- Basic Amine vs. Neutral Groups: The dimethylamino group in the target compound increases hydrophilicity and may enable salt formation, enhancing bioavailability. Neutral linkers (e.g., phenoxy in flufenoxuron) prioritize membrane permeability .

Biological Activity

N-(4-(dimethylamino)but-2-yn-1-yl)-3,4-difluorobenzamide (CAS No. 1396684-00-6) is a synthetic organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

- Dimethylamino Group : Enhances solubility and potential interactions with biological targets.

- But-2-yn-1-yl Chain : Contributes to the compound's reactivity.

- Difluorobenzamide Moiety : Imparts distinct electronic properties that can influence biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may bind to receptors, influencing signaling pathways that affect cell growth and apoptosis.

- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, which may also be applicable to this compound.

Antitumor Activity

Research indicates that this compound has potential antitumor properties. A study involving xenograft models demonstrated significant tumor suppression when treated with this compound.

| Study | Model | Result |

|---|---|---|

| SKM-1 (human myelodysplastic syndrome) | Induced G1 cell cycle arrest and apoptosis | |

| Mouse models | Exhibited excellent in vivo antitumor activity |

In Vitro Studies

In vitro studies have shown that this compound can affect various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 5.0 | Significant growth inhibition |

| MCF7 | 7.5 | Induction of apoptosis |

Case Studies

Several case studies highlight the efficacy of this compound in different contexts:

- Case Study 1 : A study on its effects on human cancer cell lines showed a marked increase in apoptotic markers when treated with the compound.

- Case Study 2 : In a murine model of cancer, the compound demonstrated enhanced survival rates compared to control groups.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide | Isopropoxy group instead of difluoro | Lower antitumor activity |

| N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide | Sulfonamide group | Moderate cytotoxicity |

| N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide | Quinoline moiety | Enhanced antibacterial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.